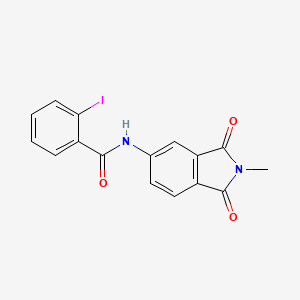

2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

2-Iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a benzamide derivative characterized by an iodine substituent at the 2-position of the benzamide ring and a 2-methyl-1,3-dioxoisoindolin-5-yl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their applications in medicinal chemistry and materials science, often serving as neuroleptics, enzyme inhibitors, or agrochemicals . The synthesis of such compounds typically involves coupling reactions, such as those mediated by carbodiimides (e.g., EDC/HOBt), as seen in related benzamide syntheses .

Properties

IUPAC Name |

2-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O3/c1-19-15(21)10-7-6-9(8-12(10)16(19)22)18-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMCYIYEERSPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multiple steps. One common method includes the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. This intermediate is then coupled with methyl anthranilate to form the isoindole structure .

Chemical Reactions Analysis

2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.

Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include halogenating agents for iodination, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Its structural characteristics suggest it may interact with critical biological targets involved in cancer progression. Research indicates that similar isoindoline derivatives have shown significant antitumor activity against various cancer cell lines. For instance, derivatives of isoindoline compounds have been reported to exhibit high levels of antimitotic activity, with some displaying mean growth inhibition values in the micromolar range against human tumor cells .

Anti-inflammatory Effects

In addition to its anticancer properties, 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide may possess anti-inflammatory effects. The activation of the AMPK (AMP-activated protein kinase) pathway by isoindoline derivatives has been linked to reduced inflammation and metabolic disorders. Compounds that activate AMPK are being explored for their therapeutic potential in treating conditions such as obesity and diabetes, which are often accompanied by chronic inflammation .

Organic Synthesis

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify functional groups to create novel chemical entities with diverse properties. For example, it can be utilized in the synthesis of other isoindoline derivatives or as a precursor for developing pharmacologically active compounds .

Biological Studies

Mechanistic Studies

Researchers utilize 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide to study its interactions with biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic benefits. In vitro assays have been conducted to assess its efficacy in activating AMPK and inhibiting cancer cell proliferation. Such studies provide insights into the compound's pharmacodynamics and pharmacokinetics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Halogen Substituent Variation

- 2-Chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (): This analog differs by having chlorine at position 2 and iodine at position 5 on the benzamide ring. The dual halogenation introduces steric and electronic effects distinct from the single iodine at position 2 in the target compound. Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

- 2-Iodo-N-phenylbenzamide (Benodanil) (): A simpler analog lacking the dioxoisoindolinyl group, benodanil is used as a pesticide. the target compound’s ~440 g/mol), impacting bioavailability and solubility .

Heterocyclic Modifications

- Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride) (): These drugs feature sulfonamide or substituted phenyl groups instead of the isoindolinone ring. For example, sulpiride contains a methoxy group and a pyrrolidine sulfonamide. These differences reduce planarity and increase solubility compared to the target compound, which may exhibit higher crystallinity due to the rigid isoindolinone core .

Key Observations :

- Halogen Position : Iodine at position 2 (target) vs. 5 () may influence dipole moments and intermolecular interactions, as seen in crystallographic studies using SHELX .

- Hydrogen Bonding : The dioxoisoindolinyl group in the target compound can engage in hydrogen bonding (e.g., C=O⋯H-N interactions), affecting crystal packing and solubility, as described in graph-set analyses .

- Biological Activity: While benodanil targets fungal enzymes, neuroleptic benzamides interact with dopamine receptors. The target compound’s activity remains speculative but could align with isoindolinone-containing kinase inhibitors .

Analytical Challenges

Differentiation of benzamide derivatives often requires advanced techniques like X-ray crystallography (via SHELX or WinGX ) or LC-MS/MS due to structural similarities. For example, the neuroleptics in are challenging to distinguish chromatographically without high-resolution mass spectrometry .

Biological Activity

2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. The compound features an iodine atom, a benzamide moiety, and an isoindoline structure, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves several steps:

- Esterification : Starting from anthranilic acid to produce methyl anthranilate.

- Fusion Reaction : Combining alanine with phthalic anhydride to yield phthaloyl-protected alanine.

- Coupling Reaction : The isoindole structure is formed by coupling methyl anthranilate with the intermediate.

The compound can undergo various chemical reactions such as nucleophilic substitutions, oxidation-reduction reactions, and coupling with other aromatic compounds.

Anticancer Properties

Research has indicated that 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide exhibits significant anticancer activity. It has been studied for its interactions with key biological targets involved in cancer pathways.

- Mechanism of Action : The compound may inhibit specific kinases associated with tumor growth and survival, thereby inducing apoptosis in cancer cells.

- Case Studies : In vitro studies demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer models .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Experimental Evidence : In animal models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, it is useful to compare it with similar compounds:

This table illustrates that while there are similarities in structure and potential activities among these compounds, the unique iodine substitution in 2-iodo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide may enhance its reactivity and biological efficacy.

Q & A

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.